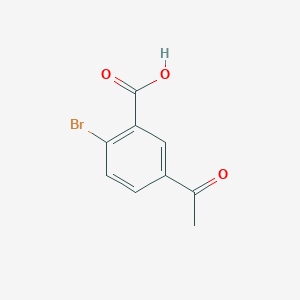

5-Acetyl-2-bromobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

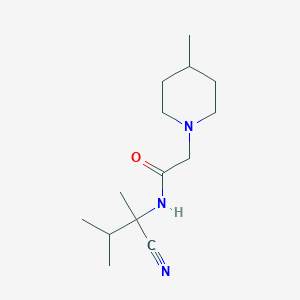

5-Acetyl-2-bromobenzoic acid is a chemical compound with the CAS Number: 1612219-56-3 . It has a molecular weight of 243.06 and its IUPAC name is 5-acetyl-2-bromobenzoic acid . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 5-Acetyl-2-bromobenzoic acid is1S/C9H7BrO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4H,1H3,(H,12,13) . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis

5-Acetyl-2-bromobenzoic acid is a solid at room temperature . It has a molecular weight of 243.06 .Scientific Research Applications

Organic Synthesis

5-Acetyl-2-bromobenzoic acid: is a versatile intermediate in organic synthesis. It can be used to synthesize various aromatic compounds through palladium-catalyzed cross-coupling reactions . Its bromine atom acts as a good leaving group, facilitating nucleophilic substitution reactions that form carbon-carbon or carbon-heteroatom bonds.

Pharmacology

In pharmacological research, 5-Acetyl-2-bromobenzoic acid serves as a building block for the synthesis of potential drug candidates. It can be incorporated into molecules that exhibit biological activity, such as enzyme inhibitors or receptor modulators .

Material Science

This compound finds applications in material science, particularly in the development of organic semiconductors and photovoltaic materials. Its aromatic structure and functional groups allow it to participate in the formation of complex organic frameworks .

Analytical Chemistry

5-Acetyl-2-bromobenzoic acid: is used as a standard or reference compound in analytical methods like HPLC and NMR spectroscopy. It helps in the quantification and identification of substances within a mixture .

Biochemistry

In biochemistry, 5-Acetyl-2-bromobenzoic acid can be employed in the study of metabolic pathways involving aromatic acids. It may also be used to modify peptides and proteins for structural and functional analysis .

Environmental Science

Environmental scientists use 5-Acetyl-2-bromobenzoic acid to understand the environmental fate of brominated aromatic compounds. It serves as a model compound to study degradation processes and the impact of halogenated organics on ecosystems .

Catalysis

The compound is used in catalysis research to develop new catalysts for organic transformations. Its acetyl group can be a crucial ligand in metal-catalyzed reactions, influencing the reactivity and selectivity of the catalyst .

Molecular Electronics

Due to its electronic properties, 5-Acetyl-2-bromobenzoic acid is explored in the field of molecular electronics. It can be part of molecular diodes or transistors, contributing to the miniaturization of electronic devices .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

It’s known that benzylic halides, such as 5-acetyl-2-bromobenzoic acid, typically react via an sn1 or sn2 pathway . The specific target would depend on the specific reaction conditions and the presence of other reactants.

Mode of Action

5-Acetyl-2-bromobenzoic acid can participate in various chemical reactions. For instance, it can undergo free radical bromination, nucleophilic substitution, and oxidation . In the case of nucleophilic substitution, the bromine atom in the benzylic position can be replaced by a nucleophile .

Biochemical Pathways

It’s known that this compound can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction can lead to the formation of new organic compounds, potentially affecting various biochemical pathways.

Pharmacokinetics

The properties of similar benzylic halides suggest that they can be readily absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

As a participant in various chemical reactions, this compound can contribute to the synthesis of new organic compounds, potentially leading to various biological effects depending on the specific compounds formed .

Action Environment

The action of 5-Acetyl-2-bromobenzoic acid can be influenced by various environmental factors. For instance, the rate and outcome of its reactions can be affected by factors such as temperature, pH, and the presence of other reactants . Furthermore, the compound’s stability can be influenced by factors such as light, heat, and moisture .

properties

IUPAC Name |

5-acetyl-2-bromobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDNLRNROTVOPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2957132.png)

![5-((4-Benzhydrylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2957133.png)

![(5-Fluorobenzo[b]thiophen-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone](/img/structure/B2957135.png)

![3,4-Dihydrospiro[chromene-2,1'-cyclopentan]-4-amine hydrochloride](/img/structure/B2957137.png)

![5-[(3-Chlorophenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2957140.png)

![N-(2,4-dimethylphenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2957141.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-chlorobenzamide](/img/structure/B2957142.png)

![N-[1-(4-Methyl-1,3-thiazol-2-yl)cyclobutyl]prop-2-enamide](/img/structure/B2957144.png)

![6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2957146.png)

![1-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-4-sulfonamide](/img/structure/B2957154.png)